molecular formula C29H34ClNO3 B1249203 N,N-Diethyl-2-[4-[6-methoxy-2-(4-methoxyphenyl)-1H-inden-3-yl]phenoxy]ethanamine hydrochloride CAS No. 436-52-2

N,N-Diethyl-2-[4-[6-methoxy-2-(4-methoxyphenyl)-1H-inden-3-yl]phenoxy]ethanamine hydrochloride

Cat. No. B1249203
CAS RN: 436-52-2
M. Wt: 480 g/mol
InChI Key: IMYZPHYHJMOFCY-UHFFFAOYSA-N
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Description

N,N-Diethyl-2-[4-[6-methoxy-2-(4-methoxyphenyl)-1H-inden-3-yl]phenoxy]ethanamine hydrochloride is an organic molecular entity.

Scientific Research Applications

1. Antiestrogenic Properties and Histamine Interaction

  • The compound has been identified to exhibit antiestrogenic properties, interacting with specific binding sites in rat liver microsomes. This interaction may play a role in the drug's antiproliferative effects against certain cancer cells (Brandes et al., 1984).
  • Further studies have indicated that this compound could act as a histamine antagonist, suggesting a novel histamine site that may be associated with calcium channels, and impacting cellular growth processes (Brandes et al., 1987).

2. Gastroprotective Effects

  • Research has shown that the compound exhibits gastroprotective effects, particularly against the formation of gastric lesions and ulcers. This suggests a role in enhancing prostacyclin synthesis in the gastric mucosa, providing potential applications in gastroenterology (Glavin & Gerrard, 1990).

3. Inhibition of Tumor-Initiating Cells

  • The compound has been studied for its selective effect on breast tumor-initiating cells (TICs). It has shown potential in reducing tumorsphere formation and preferentially inducing apoptosis in CD44+:CD24−/low breast cancer cells, which could be beneficial in breast cancer treatment (Deng et al., 2009).

4. Chemopotentiating Agent in Cancer Therapy

  • It has been evaluated as a chemopotentiating agent in combination with various antineoplastic drugs. The compound demonstrated the potential to improve the effectiveness of chemotherapy in certain cancer treatments, including breast cancer (Brandes, 2008).

5. Platelet Aggregation Mediator

  • Studies have suggested that the compound can inhibit platelet aggregation by antagonizing histamine binding. This indicates a potential role in managing conditions associated with abnormal platelet aggregation (Saxena et al., 1989).

properties

CAS RN

436-52-2

Product Name

N,N-Diethyl-2-[4-[6-methoxy-2-(4-methoxyphenyl)-1H-inden-3-yl]phenoxy]ethanamine hydrochloride

Molecular Formula

C29H34ClNO3

Molecular Weight

480 g/mol

IUPAC Name

N,N-diethyl-2-[4-[5-methoxy-2-(4-methoxyphenyl)-3H-inden-1-yl]phenoxy]ethanamine;hydrochloride

InChI

InChI=1S/C29H33NO3.ClH/c1-5-30(6-2)17-18-33-25-13-9-22(10-14-25)29-27-16-15-26(32-4)19-23(27)20-28(29)21-7-11-24(31-3)12-8-21;/h7-16,19H,5-6,17-18,20H2,1-4H3;1H

InChI Key

IMYZPHYHJMOFCY-UHFFFAOYSA-N

SMILES

CCN(CC)CCOC1=CC=C(C=C1)C2=C(CC3=C2C=CC(=C3)OC)C4=CC=C(C=C4)OC.Cl

Canonical SMILES

CCN(CC)CCOC1=CC=C(C=C1)C2=C(CC3=C2C=CC(=C3)OC)C4=CC=C(C=C4)OC.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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